molecular formula C12H16BrN B1374289 1-(4-Bromo-3-methylphenyl)piperidine CAS No. 1366131-46-5

1-(4-Bromo-3-methylphenyl)piperidine

Cat. No. B1374289
CAS RN: 1366131-46-5
M. Wt: 254.17 g/mol
InChI Key: TZKJROSPLLAUDP-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-methylphenyl)piperidine” is a chemical compound with the CAS Number: 1366131-46-5 . It has a molecular weight of 254.17 . The IUPAC name for this compound is 1-(4-bromo-3-methylphenyl)piperidine . It is in liquid form .


Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(4-Bromo-3-methylphenyl)piperidine”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “1-(4-Bromo-3-methylphenyl)piperidine” is 1S/C12H16BrN/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

“1-(4-Bromo-3-methylphenyl)piperidine” is a liquid at room temperature . It has a molecular weight of 254.17 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Piperidine derivatives have been synthesized and evaluated as potential anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed promising anticancer properties in vitro, with some compounds exhibiting strong anticancer activity (Rehman et al., 2018).

Enantiomeric Resolution and Simulation Studies

  • Enantiomers of piperidine derivatives like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione have been studied for their chiral resolution, a key step in developing drugs with specific desired effects (Ali et al., 2016).

HIV-1 Treatment Research

  • Piperidine derivatives have been explored as potential treatments for HIV-1 infection. The substitution on the phenyl group and modifications to the piperidine structure have shown to impact their effectiveness as CCR5 antagonists, crucial for HIV-1 treatment (Palani et al., 2002).

Synthetic Routes and Chemical Properties

  • Studies have been conducted on the synthetic routes to various piperidine derivatives, revealing details about chemical transformations and potential applications in pharmaceutical chemistry (Chukhajian et al., 2020).

Soluble Epoxide Hydrolase Inhibitors

  • Piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in various physiological processes, suggesting potential therapeutic applications (Thalji et al., 2013).

Corrosion Inhibition

  • Certain piperidine derivatives like N1-(3-methylphenyl)piperidine-1,4-dicarboxamide have shown potential as corrosion inhibitors, a novel application outside of the pharmaceutical domain (Rajendraprasad et al., 2020).

Analgesic and Ulcerogenic Activity

  • Novel piperidine derivatives have been synthesized and evaluated for their analgesic and ulcerogenic activities, showcasing their potential as pain-relieving compounds (Chaudhary et al., 2012).

Antibacterial Activity

  • N-substituted acetamide derivatives of piperidine bearing 1,3,4-oxadiazole nucleus have been synthesized and screened for antibacterial activity, indicating their utility in combating bacterial infections (Iqbal et al., 2017).

Safety And Hazards

The safety information for “1-(4-Bromo-3-methylphenyl)piperidine” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Piperidines, including “1-(4-Bromo-3-methylphenyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKJROSPLLAUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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